Cas no 895240-78-5 (Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)

Technical Introduction: Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester is a synthetic organic compound featuring a brominated benzoate core with a methoxypropoxy side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances electrophilic properties, facilitating further functionalization, while the methoxypropoxy group improves solubility in polar organic solvents. The methyl ester moiety offers stability and ease of handling. Its well-defined molecular architecture ensures consistency in downstream applications, particularly in cross-coupling reactions and derivatization processes. Suitable for controlled reactions, this compound is characterized by high purity and reliable performance in specialized synthetic pathways.
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester structure
895240-78-5 structure
商品名:Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester
CAS番号:895240-78-5
MF:C12H15BrO4
メガワット:303.149103403091
CID:1942229

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester
    • Methyl 4-bromo-3-(3-methoxypropoxy)benzoate

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1705547-5g
Methyl 4-bromo-3-(3-methoxypropoxy)benzoate
895240-78-5 98%
5g
¥23730.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1705547-1g
Methyl 4-bromo-3-(3-methoxypropoxy)benzoate
895240-78-5 98%
1g
¥8441.00 2024-04-26

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester 関連文献

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl esterに関する追加情報

Comprehensive Overview of Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS No. 895240-78-5)

Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester (CAS No. 895240-78-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative of benzoic acid is characterized by its unique molecular structure, which includes a bromo substituent and a 3-methoxypropoxy side chain. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry.

The compound's CAS No. 895240-78-5 serves as a critical identifier for researchers and manufacturers, ensuring precise communication in scientific literature and regulatory documentation. Its systematic name, methyl 4-bromo-3-(3-methoxypropoxy)benzoate, reflects its IUPAC nomenclature, which is essential for accurate database searches and patent filings. The presence of the methoxypropoxy group enhances its solubility in organic solvents, a feature highly sought after in formulation development.

In recent years, the demand for Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester has surged due to its potential applications in drug discovery. Researchers are exploring its role as a building block for bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its brominated aromatic ring offers a reactive site for further functionalization, enabling the synthesis of diverse chemical libraries for high-throughput screening.

From an environmental perspective, the compound's methoxypropoxy side chain has been studied for its biodegradability profile, aligning with the growing emphasis on green chemistry principles. This aspect is particularly relevant given the increasing regulatory scrutiny on persistent organic pollutants (POPs). Analytical methods such as HPLC and GC-MS are routinely employed to quantify this compound in complex matrices, ensuring compliance with industrial safety standards.

The synthesis of CAS No. 895240-78-5 typically involves multi-step organic reactions, including etherification and esterification processes. Optimizing reaction conditions to achieve high yield and purity remains a focal point for process chemists. Recent advancements in flow chemistry have demonstrated promising results in scaling up production while minimizing waste generation—a key consideration for sustainable manufacturing.

In material science, derivatives of Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester have shown potential as monomers for polymeric materials with tailored thermal and mechanical properties. Its ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) makes it a versatile precursor for conductive polymers used in flexible electronics—a rapidly expanding market driven by wearable technology innovations.

Quality control protocols for this compound emphasize rigorous characterization using NMR spectroscopy and mass spectrometry to verify structural integrity. Impurity profiling is critical, as even trace amounts of byproducts can impact downstream applications. Storage recommendations typically include protection from light and moisture, with stability studies indicating satisfactory shelf life under controlled conditions.

As the scientific community continues to investigate CAS No. 895240-78-5, its relevance in medicinal chemistry and advanced materials is expected to grow. Ongoing research explores its potential as a scaffold for targeted drug delivery systems, leveraging its amphiphilic nature. Furthermore, computational studies utilizing molecular docking simulations provide insights into its interactions with biological targets, accelerating hit-to-lead optimization processes.

The commercial availability of Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester through specialty chemical suppliers has facilitated its adoption across academic and industrial laboratories. Pricing trends reflect fluctuations in raw material costs, particularly bromine-based reagents, highlighting the importance of alternative synthetic routes. Safety data sheets (SDS) provide comprehensive handling guidelines, emphasizing standard laboratory precautions for this non-hazardous substance.

Future directions for this compound may involve its incorporation into covalent organic frameworks (COFs) or as a template for supramolecular assemblies. The intersection of synthetic accessibility and functional versatility positions CAS No. 895240-78-5 as a compound of enduring interest in multidisciplinary research endeavors.

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